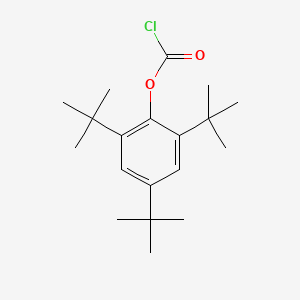
2,4,6-Tri-tert-butylphenyl Chloroformate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4,6-Tri-tert-butylphenyl Chloroformate is an organic compound characterized by the presence of three tert-butyl groups attached to a phenyl ring, along with a chloroformate functional group. This compound is known for its significant steric hindrance due to the bulky tert-butyl groups, which influences its reactivity and applications in various fields of chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6-Tri-tert-butylphenyl Chloroformate typically involves the reaction of 2,4,6-Tri-tert-butylphenol with phosgene (carbonyl dichloride). The reaction is carried out under controlled conditions to ensure the selective formation of the chloroformate ester. The general reaction scheme is as follows:
2,4,6-Tri-tert-butylphenol+Phosgene→2,4,6-Tri-tert-butylphenyl Chloroformate+HCl
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and the use of catalysts to optimize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2,4,6-Tri-tert-butylphenyl Chloroformate undergoes various chemical reactions, including:
Substitution Reactions: The chloroformate group can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of carbamates, carbonates, or thiocarbonates, respectively.
Hydrolysis: In the presence of water, the chloroformate group hydrolyzes to form 2,4,6-Tri-tert-butylphenol and carbon dioxide.
Oxidation and Reduction: The phenyl ring can undergo oxidation or reduction reactions, although the bulky tert-butyl groups provide steric protection, making these reactions less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Solvents: Dichloromethane, tetrahydrofuran (THF)
Catalysts: Tertiary amines, pyridine
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent unwanted side reactions.
Major Products
Carbamates: Formed by reaction with amines
Carbonates: Formed by reaction with alcohols
Thiocarbonates: Formed by reaction with thiols
Applications De Recherche Scientifique
2,4,6-Tri-tert-butylphenyl Chloroformate has a wide range of applications in scientific research:
Chemistry: Used as a reagent for the synthesis of various organic compounds, including carbamates and carbonates.
Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of prodrugs and drug delivery systems.
Industry: Applied in the production of polymers, coatings, and adhesives due to its ability to form stable linkages with other molecules.
Mécanisme D'action
The mechanism of action of 2,4,6-Tri-tert-butylphenyl Chloroformate involves the nucleophilic attack on the carbonyl carbon of the chloroformate group. This leads to the formation of a tetrahedral intermediate, which subsequently collapses to release the leaving group (chloride ion) and form the desired product. The steric hindrance provided by the tert-butyl groups influences the reactivity and selectivity of the compound in various reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Tri-tert-butylphenol: Lacks the chloroformate group but shares the steric hindrance due to the tert-butyl groups.
2,6-Di-tert-butylphenol: Contains two tert-butyl groups and is commonly used as an antioxidant in industrial applications.
2,4-Di-tert-butylphenol: Similar structure with two tert-butyl groups, used in the synthesis of other organic compounds.
Uniqueness
2,4,6-Tri-tert-butylphenyl Chloroformate is unique due to the presence of the chloroformate group, which imparts distinct reactivity and allows for the formation of various derivatives through substitution reactions. The steric hindrance provided by the three tert-butyl groups also makes it a valuable reagent in selective organic synthesis.
Propriétés
Numéro CAS |
4511-21-1 |
|---|---|
Formule moléculaire |
C19H29ClO2 |
Poids moléculaire |
324.9 g/mol |
Nom IUPAC |
(2,4,6-tritert-butylphenyl) carbonochloridate |
InChI |
InChI=1S/C19H29ClO2/c1-17(2,3)12-10-13(18(4,5)6)15(22-16(20)21)14(11-12)19(7,8)9/h10-11H,1-9H3 |
Clé InChI |
BEEYEMLAUCVPAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=C(C(=C1)C(C)(C)C)OC(=O)Cl)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Bromo-6-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]benzyl Acetate](/img/structure/B13713017.png)
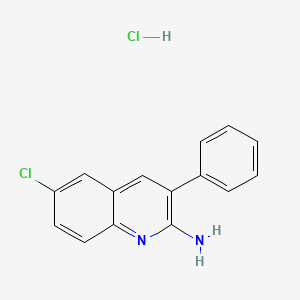
![5-Amino-3-(2-pyridyl)-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B13713042.png)

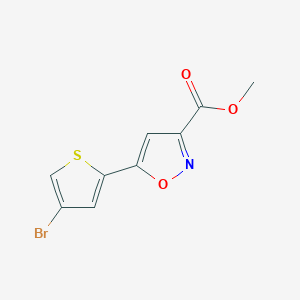
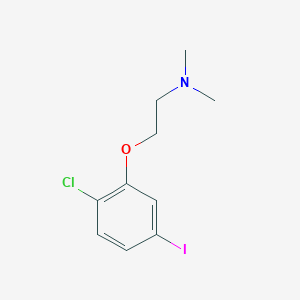
![N-[2-(2-methoxyethoxy)ethyl]-3-(pyridin-2-yldisulfanyl)propanamide](/img/structure/B13713056.png)
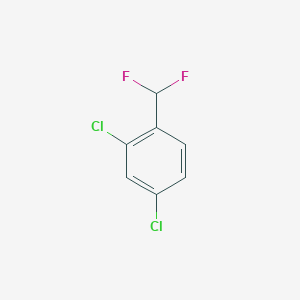
![3-chloro-7-(hydroxymethyl)-6-iodo-5H-thiazolo[3,2-a]pyridin-5-one](/img/structure/B13713061.png)
![5-(Azetidin-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13713065.png)


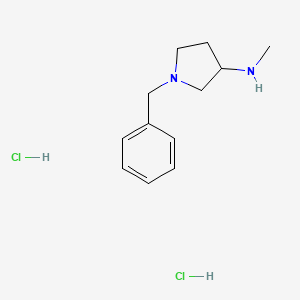
![diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol](/img/structure/B13713088.png)
